molecular formula C22H15FN4OS B2459488 N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-naphthamide CAS No. 1173249-78-9

N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-naphthamide

Cat. No.: B2459488
CAS No.: 1173249-78-9
M. Wt: 402.45
InChI Key: AZEDVKVOXHNKJV-UHFFFAOYSA-N
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Description

N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-naphthamide is a complex organic compound that features a unique combination of fluorobenzo[d]thiazole, pyrazole, and naphthamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-naphthamide typically involves multi-step reactions starting from commercially available precursors. One common route involves the following steps:

    Formation of 6-fluorobenzo[d]thiazole: This can be achieved by reacting 2-aminothiophenol with 2-fluorobenzoyl chloride under basic conditions.

    Synthesis of 3-methyl-1H-pyrazole: This intermediate can be synthesized by the reaction of hydrazine with acetylacetone.

    Coupling Reaction: The final step involves coupling the 6-fluorobenzo[d]thiazole and 3-methyl-1H-pyrazole intermediates with 2-naphthoyl chloride in the presence of a base such as triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-naphthamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, particularly at positions activated by the fluorine and thiazole groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-naphthamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to its unique structural features.

    Biological Studies: Used in studies related to enzyme inhibition and receptor binding.

    Materials Science: Explored for its potential use in organic electronics and as a building block for advanced materials.

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-2-phenylacetamide
  • N-(benzo[d]thiazol-2-yl)-2-(2-fluorophenyl)acetamide
  • N-(benzo[d]thiazol-2-yl)-2-(4-methylphenyl)acetamide

Uniqueness

N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-naphthamide is unique due to the presence of the fluorobenzo[d]thiazole moiety, which imparts distinct electronic and steric properties. This uniqueness can lead to different biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

N-[2-(6-fluoro-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15FN4OS/c1-13-10-20(25-21(28)16-7-6-14-4-2-3-5-15(14)11-16)27(26-13)22-24-18-9-8-17(23)12-19(18)29-22/h2-12H,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZEDVKVOXHNKJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC3=CC=CC=C3C=C2)C4=NC5=C(S4)C=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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